molecular formula C16 H19 D6 N O2 . Cl H B1147362 (-)-Tramadol-d6 Hydrochloride CAS No. 1109217-84-6

(-)-Tramadol-d6 Hydrochloride

Cat. No. B1147362
M. Wt: 305.87
InChI Key:
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Description

Tramadol hydrochloride is a centrally acting analgesic. Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride . It is a white, bitter, crystalline, and odorless powder that is readily soluble in water and ethanol . Tramadol hydrochloride is used in medications and is known to improve their water solubility .


Physical And Chemical Properties Analysis

Tramadol hydrochloride is a white, bitter, crystalline, and odorless powder. It is readily soluble in water and ethanol and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH7 .

Scientific Research Applications

  • Tramadol hydrochloride has been extensively studied for its centrally acting analgesic properties, with a particular focus on its unique dual-action mechanism involving opioid and non-opioid pathways (Lai, Ma, Porreca, & Raffa, 1996).

  • Its pharmacokinetics, pharmacodynamics, and potential adverse side effects have been comprehensively reviewed. This includes its use in treating pain, anxiety, and depression, and the development of new drug delivery systems to reduce side effects (Vazzana et al., 2015).

  • The efficacy of tramadol hydrochloride in postoperative pain management has been demonstrated, highlighting its effectiveness as an analgesic agent (Sunshine et al., 1993).

  • The pharmacogenetics of tramadol have been explored, focusing on genetic factors that may influence its metabolism and clinical efficacy, particularly the role of various cytochrome P450 enzymes and opioid receptor genes (Lassen, Damkier, & Brøsen, 2015).

  • Tramadol's impact on testicular functions and reproductive health, including its effects on hormone levels and sperm quality, has been investigated in animal models (Ahmed & Kurkar, 2014).

  • The relationship between tramadol misuse and the use of other substances in adolescents has been studied, providing insights into public health concerns related to tramadol abuse (Nazarzadeh, Bidel, & Carson, 2014).

  • Research on the effectiveness of tramadol in dental practice, comparing it with other analgesics like codeine combinations, has been conducted to assess its clinical utility (Moore, 1999).

  • Studies have also focused on tramadol's analgesic effect in animal models of neuropathic pain and fibromyalgia, further elucidating its role in pain management (Kaneko et al., 2014).

Safety And Hazards

Tramadol hydrochloride is generally safe for use but like any medication, it can have side effects. The most common side effects include dizziness, somnolence, nausea, constipation, sweating, and pruritus . In some cases, it can cause more serious side effects and should be used with caution .

properties

IUPAC Name

(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-LUHTVFDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tramadol-d6 Hydrochloride

Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
Quantity
160 g
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800 mL
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isopropyl alcohol-HCI
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300 mL
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
Type
reactant
Reaction Step One
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Quantity
87 mL
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0 (± 1) mol
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88 mL
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Citations

For This Compound
6
Citations
S Garcia-Segura, J Keller, E Brillas… - Journal of Hazardous …, 2015 - Elsevier
… Acetaminophen-d4, enrofloxacin-d5, gemfibrozil-d6, hydrochlorothiazide- 13 C-d2, ibuprofen-d3, ranitidine-d6 hydrochloride, sulfadiazine-d4, tramadol-d6 hydrochloride and …
Number of citations: 260 www.sciencedirect.com
GOK Loh, EYL Wong, CZ Goh, YTF Tan, YL Lee… - Annals of …, 2023 - Taylor & Francis
… Two deuterated ISs, tramadol D6 hydrochloride and paracetamol D4 were used. During method development, column dead time, tailing factor (Tf), separation factor (K prime) from …
Number of citations: 6 www.tandfonline.com
E Gniazdowska, W Goch, J Giebułtowicz, PJ Rudzki - Molecules, 2022 - mdpi.com
… O-desmethyl-tramadol-d6 (≤98%) and tramadol-d6 hydrochloride (≤99%) were purchased from TLC Pharmaceutical Standards (Newmarket, Ontario, Canada). All other reagents …
Number of citations: 2 www.mdpi.com
SMS Lamana, MH Napimoga, APC Nascimento… - European journal of …, 2017 - Elsevier
… Tramadol (O-Desmethyl-cis-tramadol-D6 hydrochloride solution), inhibitor of nitric oxide synthase (NOS) NG-Methyl-L-arginine acetate salt (L-NMMA), ATP-potassium sensitive channel …
Number of citations: 29 www.sciencedirect.com
L Margiotta-Casaluci, B Huerta, TJ Runnalls… - 2017 - bura.brunel.ac.uk
Recent species-extrapolation approaches to predict the potential effects of pharmaceuticals present in the environment on wild fish are based on the assumption that pharmacokinetics …
Number of citations: 0 bura.brunel.ac.uk
I Gebhardt - 2021 - research-collection.ethz.ch
The identification of unknown carbonyls in complex matrices remains to be a bottleneck in analytical chemistry. In this study, a method for the derivatization and non-target analysis of …
Number of citations: 0 www.research-collection.ethz.ch

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